1,1'-Biphenyl, 4,4'-dichloro-2,2',5,5'-tetramethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of two benzene rings connected by a single bond, with four chlorine atoms and four methoxy groups attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.
Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Methoxylation: Finally, the chlorinated biphenyl is treated with methanol in the presence of a base to replace the chlorine atoms with methoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in hydroxyl or amino derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chlorine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Lacks the methoxy groups, making it less polar and less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,5-dichloro-: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
1,1’-Biphenyl, 4,4’-dimethoxy-: Contains only methoxy groups, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
131590-30-2 |
---|---|
Molecular Formula |
C16H16Cl2O4 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Cl2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
InChI Key |
ATLSPDHZEUQNBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Cl)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.